TAAR1 Agonist Activity: Human vs. Mouse Isoform Selectivity Profile
3-Bromo-4-cyclopropylmethoxy-benzylamine exhibits a measurable difference in agonist potency between human and mouse TAAR1 receptors. In a cAMP accumulation assay (BRET) using HEK293 cells, the compound shows an EC50 of 4.9 µM at human TAAR1, compared to a more potent EC50 of 1.8 µM at mouse TAAR1, representing a ~2.7-fold species-dependent difference in activity [1]. This data is directly comparable and comes from the same assay system. The compound shows minimal activity at mouse TAAR5 (EC50 >10 µM), indicating some selectivity within the trace amine-associated receptor family [1].
| Evidence Dimension | TAAR1 agonist potency (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 1.8 µM (mouse TAAR1); EC50 = 4.9 µM (human TAAR1) |
| Comparator Or Baseline | EC50 >10 µM (mouse TAAR5) for selectivity assessment |
| Quantified Difference | ~2.7-fold more potent at mouse TAAR1 vs. human TAAR1 |
| Conditions | HEK293 cells expressing human TAAR1, mouse TAAR1, or mouse TAAR5; cAMP accumulation measured by BRET assay after 20 minutes |
Why This Matters
This species-dependent potency difference is critical for selecting appropriate preclinical models and interpreting translational pharmacology data in TAAR1-targeting drug discovery programs.
- [1] BindingDB. BDBM50227828 / CHEMBL4068661. Agonist activity at human and mouse TAAR1. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227828 (Accessed April 2026). View Source
